(2-ethenyl-1,3-dihydroinden-2-yl) acetate
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Overview
Description
(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a heterocyclic organic compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a vinyl group attached to a dihydroindenyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-ethenyl-1,3-dihydroinden-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-ethenyl-1,3-dihydroinden-2-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethenyl-1,3-dihydroinden-2-yl) acetate involves its interaction with various molecular targets. The vinyl group can undergo electrophilic addition reactions, while the acetate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone: Similar structure but with an ethanone group instead of an acetate group.
2-[(2R)-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl]ethyl acetate: Another acetate derivative with a different substitution pattern.
Uniqueness
(2-ethenyl-1,3-dihydroinden-2-yl) acetate is unique due to its vinyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZRFDBCDWKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC2=CC=CC=C2C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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